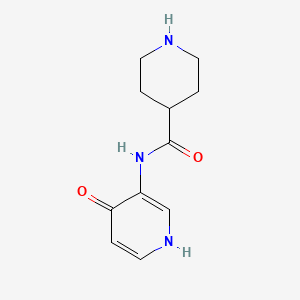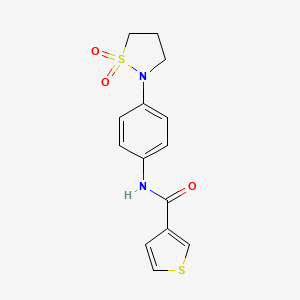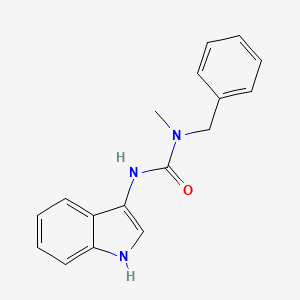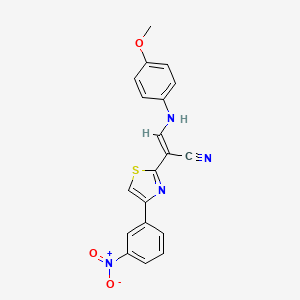
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine-4-carboxamides involves a series of chemical reactions. For instance, a mixture of N-(6-methoxy-1,5-naphthyridin-4-yl)-4-piperidinecarboxamide, triethylamine, and 1-(2-bromoethyl)-4-(trifluoromethyl)benzene in dimethylformamide (DMF) was stirred at 50°C for 16 hours .Molecular Structure Analysis
The molecular structure of piperidine-4-carboxamides is complex. For example, the tricationic pro-ligand (C20H22N5O2) 3+ bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions (CF3SO3−) in the asymmetric unit . Two of the triflate ligands in the structure are connected to the pincer cation by strong N–H⋯O hydrogen bonds .Chemical Reactions Analysis
Piperidine-4-carboxamides are involved in various chemical reactions. For instance, they have been found to target DNA gyrase in Mycobacterium abscessus . Spontaneous resistance against the piperidine-4-carboxamides emerged at a frequency of 10−8/CFU and mapped to gyrA and gyrB encoding the subunits of DNA gyrase .Applications De Recherche Scientifique
Metal Chelation and Medicinal Applications
Hydroxypyridinones, to which N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide is related, have been actively developed as efficient metal (Al and Fe) chelators for potential medical uses. Their design aims to improve physico-chemical and pharmacokinetic properties. Bidentate and hexadentate hydroxypyridinones, in particular, have shown promise due to their high metal affinity and favorable lipo-hydrophilic balance, suggesting their utility as metal ion scavengers in medical applications (Santos, 2002).
Synthesis of N-Heterocycles
The significance of tert-butanesulfinamide, closely related to piperidine derivatives in asymmetric synthesis, highlights the role of piperidine compounds in the synthesis of structurally diverse piperidines, pyrrolidines, and azetidines. These structures are crucial for many natural products and therapeutic compounds, emphasizing the importance of piperidine derivatives in medicinal chemistry (Philip et al., 2020).
Spiropiperidine Synthesis for Drug Discovery
Spiropiperidines, incorporating the piperidine structure, are increasingly utilized in drug discovery to explore new areas of chemical space. The methodologies for constructing spiropiperidines have been reviewed, showcasing their potential in creating compounds for drug discovery projects. This underscores the versatility of piperidine derivatives in the development of novel therapeutic agents (Griggs et al., 2018).
Antimicrobial and Phytochemical Studies
Piper spp. (Piperaceae) have been extensively studied for their secondary plant compounds, including piperamides, which demonstrate significant insecticidal activity. These studies highlight the potential of piperidine derivatives in developing biopesticides and synergists for botanical insecticides, contributing to a sustainable approach to pest control (Scott et al., 2007).
Pharmacological Potential in CNS Disorders
Functional chemical groups, including piperidine, have been identified as potential leads for synthesizing compounds with central nervous system (CNS) activity. This includes a range of effects from depression and euphoria to convulsion, indicating the broad therapeutic potential of piperidine derivatives in treating CNS disorders (Saganuwan, 2017).
Mécanisme D'action
Target of Action
The primary target of the compound N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide is the DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA .
Mode of Action
This compound interacts with its target, the DNA gyrase, by inhibiting its activity . This inhibition prevents the DNA gyrase from introducing negative supercoils into the DNA, which is a crucial step in DNA replication and transcription .
Biochemical Pathways
The inhibition of DNA gyrase by this compound affects the DNA replication and transcription pathways . This results in the prevention of bacterial growth and proliferation .
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and proliferation due to the prevention of DNA replication and transcription . This results in bactericidal and antibiofilm activity .
Action Environment
abscessus complex , suggesting that it may be effective in a variety of environmental conditions.
Propriétés
IUPAC Name |
N-(4-oxo-1H-pyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-10-3-6-13-7-9(10)14-11(16)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIXQTGOBQHCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CNC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-isobutyl-3-(4-(m-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2582908.png)



![(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2582916.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2582917.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2582924.png)
![Ethyl 2-[6-nitro-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2582925.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2582928.png)